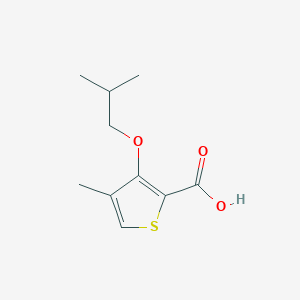
3-Isobutoxy-4-methylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutoxy-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid can be achieved through several methods. Another method includes the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutoxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
3-Isobutoxy-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different substituents.
2-Thiophenecarboxylic acid: A simpler thiophene derivative with a carboxylic acid group at the 2-position.
Methyl 2-thiophenecarboxylate: A methyl ester derivative of thiophene-2-carboxylic acid.
Uniqueness
3-Isobutoxy-4-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, such as materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H14O3S |
|---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
4-methyl-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3S/c1-6(2)4-13-8-7(3)5-14-9(8)10(11)12/h5-6H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
YQAXGAKQXPOYMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1OCC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


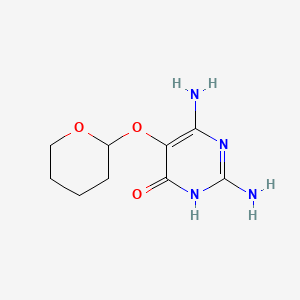
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)

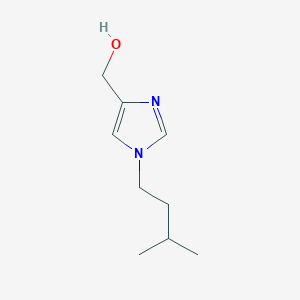

![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
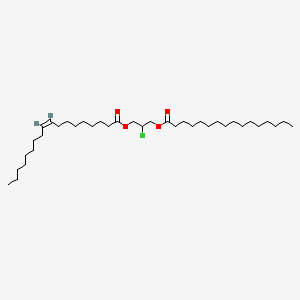
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

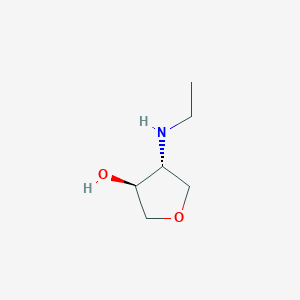
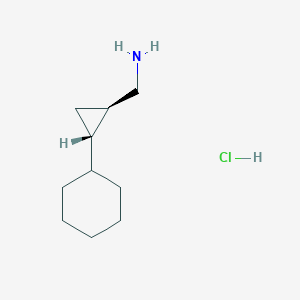
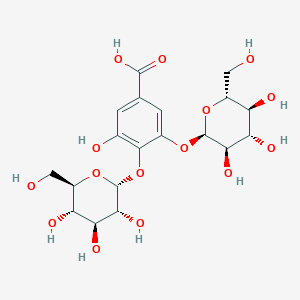

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
